![molecular formula C15H18FNO3 B2424864 Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287267-86-9](/img/structure/B2424864.png)
Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized by Eli Lilly and Company in the late 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate acts as a selective antagonist of the mGluR2/3, which are G protein-coupled receptors that modulate glutamate neurotransmission in the brain. By blocking the activity of these receptors, Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate reduces the release of glutamate and its downstream effects on neuronal activity.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing anxiety-like behavior in rodents, improving cognitive function in animal models of schizophrenia, and reducing drug-seeking behavior in models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its selectivity for the mGluR2/3, which reduces the risk of off-target effects. However, the compound has relatively low potency and requires high doses to achieve therapeutic effects. Additionally, Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of interest is its potential as a treatment for anxiety disorders, which are believed to involve dysregulation of glutamate neurotransmission. Another area of interest is its potential as a treatment for addiction, particularly in combination with other pharmacotherapies. Finally, there is interest in developing more potent and selective mGluR2/3 antagonists that could have improved therapeutic efficacy.
Synthesis Methods
The synthesis of Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves several steps, starting from the commercially available 5-fluoro-2-methoxybenzoic acid. The acid is first converted to its corresponding acid chloride, which is then reacted with 1-bicyclo[1.1.1]pentylamine to yield the intermediate amide. The amide is subsequently treated with methyl chloroacetate to form the final product, methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. The overall yield of the synthesis is around 20%.
Scientific Research Applications
Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The compound has been shown to modulate glutamate neurotransmission, which is believed to be involved in the pathophysiology of these disorders.
properties
IUPAC Name |
methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-19-11-4-3-9(16)5-10(11)14-6-15(7-14,8-14)12(17)13(18)20-2/h3-5,12H,6-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXQMUTPWDNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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